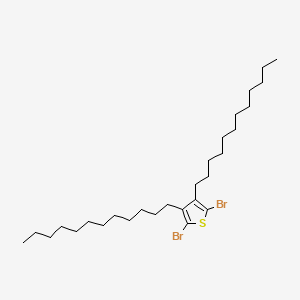
2,5-Dibromo-3,4-didodecylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,4-didodecylthiophene is an organic compound with the molecular formula C28H50Br2S. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of two bromine atoms and two long dodecyl chains attached to the thiophene ring. It is used in various scientific research applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,4-didodecylthiophene typically involves the bromination of 3,4-didodecylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,4-didodecylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of oligothiophenes or polythiophenes.
Reduction: Formation of 3,4-didodecylthiophene.
Scientific Research Applications
2,5-Dibromo-3,4-didodecylthiophene is widely used in scientific research, particularly in the field of organic electronics. Some of its applications include:
Conducting Polymers: It serves as a precursor for the synthesis of conducting polymers used in organic electronic devices.
Organic Photovoltaics: It is used in the development of organic photovoltaic cells for solar energy conversion.
Organic Light-Emitting Diodes (OLEDs): It is utilized in the fabrication of OLEDs for display and lighting applications.
Field-Effect Transistors (FETs): It is employed in the production of organic field-effect transistors for electronic circuits.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4-didodecylthiophene in organic electronics involves its ability to form conjugated systems. The presence of the thiophene ring allows for effective π-π stacking interactions, which facilitate charge transport in conducting polymers. The bromine atoms and dodecyl chains influence the solubility and processability of the compound, making it suitable for various applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3-dodecylthiophene
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Diiodothiophene
Uniqueness
2,5-Dibromo-3,4-didodecylthiophene is unique due to the presence of two long dodecyl chains, which enhance its solubility and processability compared to other similar compounds. This makes it particularly useful in the fabrication of organic electronic devices where solution processing is required.
Properties
CAS No. |
174509-52-5 |
|---|---|
Molecular Formula |
C28H50Br2S |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2,5-dibromo-3,4-didodecylthiophene |
InChI |
InChI=1S/C28H50Br2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-26(28(30)31-27(25)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
PTICDQBEEXSPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1CCCCCCCCCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















